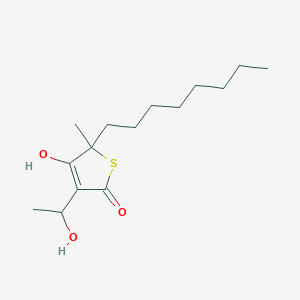
Cobalt--molybdenum (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–molybdenum (1/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and efficiency compared to its individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/3) can be synthesized using various methods, including hydrothermal synthesis, solvothermal synthesis, and electroless deposition. One common method involves the hydrothermal synthesis of cobalt molybdenum sulfide nanosheets. This method typically involves the reaction of cobalt and molybdenum precursors in a hydrothermal reactor at elevated temperatures and pressures . Another method involves the solvothermal synthesis of cobalt molybdenum metal-organic frameworks using organic linkers such as 1,3,5-benzene tricarboxylic acid .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/3) can be produced using large-scale hydrothermal or solvothermal reactors. These methods allow for the controlled synthesis of the compound with high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the efficient production of the desired material.
Chemical Reactions Analysis
Types of Reactions: Cobalt–molybdenum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxygen evolution reaction (OER), which is a key step in water splitting for hydrogen production . The compound also participates in hydrogenation and dehydrogenation reactions, which are essential in catalytic processes .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/3) include hydrogen, oxygen, and various organic compounds. The reaction conditions often involve elevated temperatures and pressures, as well as the presence of solvents or catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/3) depend on the specific reaction and conditions. For example, in the oxygen evolution reaction, oxygen gas is produced as a major product . In hydrogenation reactions, the major products can include reduced organic compounds such as alcohols or hydrocarbons .
Scientific Research Applications
Cobalt–molybdenum (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction and hydrogenation reactions . In biology and medicine, the compound is being explored for its potential antimicrobial and antifungal properties . In industry, cobalt–molybdenum (1/3) is used in the production of advanced materials, such as electrocatalysts for energy storage and conversion technologies .
Mechanism of Action
The mechanism of action of cobalt–molybdenum (1/3) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the catalytic activity and stability of the compound. For example, in the oxygen evolution reaction, the coordination of cobalt and molybdenum with organic linkers improves the action of Tafel slope and overpotential, leading to enhanced OER activity . The molecular targets and pathways involved in these reactions include the activation of oxygen and hydrogen molecules, as well as the formation and breaking of chemical bonds.
Comparison with Similar Compounds
Cobalt–molybdenum (1/3) can be compared with other similar compounds, such as cobalt sulfide, molybdenum disulfide, and cobalt molybdenum boride. Compared to these compounds, cobalt–molybdenum (1/3) exhibits superior catalytic activity and stability, making it a more efficient and durable catalyst for various reactions . The unique combination of cobalt and molybdenum in a specific ratio contributes to its enhanced properties and performance.
List of Similar Compounds:- Cobalt sulfide
- Molybdenum disulfide
- Cobalt molybdenum boride
- Cobalt molybdenum metal-organic frameworks
Properties
CAS No. |
516448-46-7 |
|---|---|
Molecular Formula |
CoMo3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.3Mo |
InChI Key |
IMBUEXKIMSHAKH-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)


![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
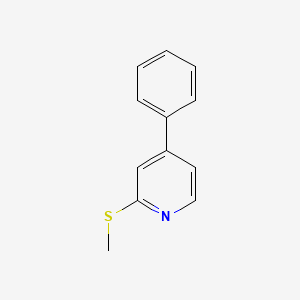
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)

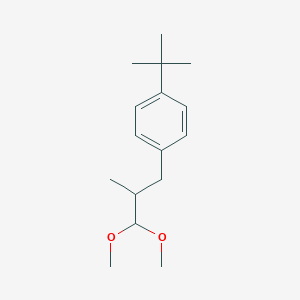
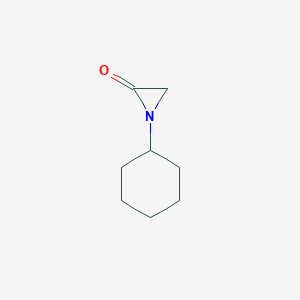
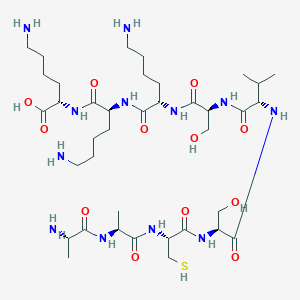
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
